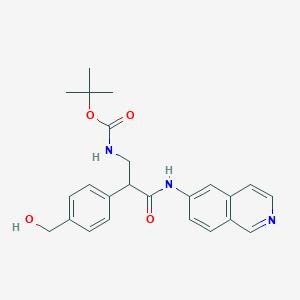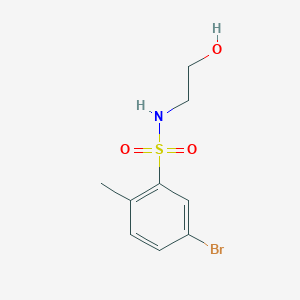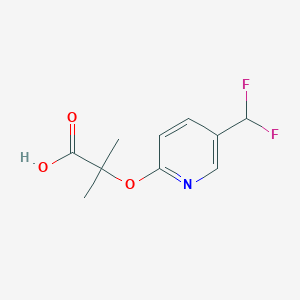![molecular formula C16H21BrO5 B8454233 methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate](/img/structure/B8454233.png)
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is a complex organic compound with a unique structure that combines bromine, methyl, and tetrahydropyran groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate typically involves multiple steps. One common route includes the bromination of a precursor compound followed by esterification and etherification reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as pyridinium tribromide for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. Reaction conditions vary but often involve temperatures ranging from -78°C to 150°C and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, while the ester and ether groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the tetrahydropyran and ethoxy groups, making it less complex.
Methyl 2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate: Similar structure but without the bromine atom.
Methyl 3-bromo-2-methyl-6-ethoxybenzoate: Similar but lacks the tetrahydropyran group.
Uniqueness
Methyl 3-bromo-2-methyl-6-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]benzoate is unique due to the combination of bromine, methyl, and tetrahydropyran groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C16H21BrO5 |
|---|---|
Peso molecular |
373.24 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-methyl-6-[2-(oxan-2-yloxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H21BrO5/c1-11-12(17)6-7-13(15(11)16(18)19-2)20-9-10-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-10H2,1-2H3 |
Clave InChI |
MAUISGCHAUMYSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(=O)OC)OCCOC2CCCCO2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)








